molecular formula C6H9N3O3 B1312813 Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 736926-14-0

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1312813
CAS No.: 736926-14-0
M. Wt: 171.15 g/mol
InChI Key: WBHMZGCSFLEREW-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl nitroacetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring.

Scientific Research Applications

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its oxadiazole ring, which imparts distinct electronic properties and reactivity compared to indole-based compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-2-11-6(10)5-8-4(3-7)12-9-5/h2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHMZGCSFLEREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465016
Record name Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736926-14-0
Record name Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736926-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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